molecular formula C17H19N5O B2939731 6-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-9-methyl-9H-purine CAS No. 2380033-12-3

6-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-9-methyl-9H-purine

Cat. No.: B2939731
CAS No.: 2380033-12-3
M. Wt: 309.373
InChI Key: SKPBSFNVMNHMDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-9-methyl-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a pyrrolidine ring attached to a methoxyphenyl group, which is further connected to a purine structure. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-9-methyl-9H-purine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, which can be synthesized from pyrrolidine and 4-methoxybenzaldehyde through a condensation reaction. The resulting intermediate is then subjected to further reactions to introduce the purine moiety. This can be achieved by reacting the intermediate with 9-methylpurine under specific conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient synthesis. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-9-methyl-9H-purine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to the formation of various substituted purine derivatives .

Scientific Research Applications

6-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-9-methyl-9H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or protein synthesis, thereby exerting antimicrobial or antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-9-methyl-9H-purine is unique due to the presence of the purine moiety, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

6-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O/c1-21-11-20-15-16(21)18-10-19-17(15)22-8-7-13(9-22)12-3-5-14(23-2)6-4-12/h3-6,10-11,13H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKPBSFNVMNHMDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCC(C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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